molecular formula C11H13F3N2O4 B2833549 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1257552-42-3

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2833549
CAS No.: 1257552-42-3
M. Wt: 294.23
InChI Key: BLIVOQRPTHIVII-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoroethyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:

    Formation of the furan derivative: The starting material, 5-methylfuran, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position, forming 2-hydroxy-5-methylfuran.

    Alkylation: The 2-hydroxy-5-methylfuran is then alkylated with 2-bromoethanol to yield 2-(2-hydroxyethyl)-5-methylfuran.

    Oxalamide formation: The final step involves the reaction of 2-(2-hydroxyethyl)-5-methylfuran with oxalyl chloride and 2,2,2-trifluoroethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-oxo-5-methylfuran derivatives.

    Reduction: Formation of N1-(2-amino-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)amine.

    Substitution: Formation of various substituted oxalamides.

Scientific Research Applications

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and trifluoroethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The oxalamide moiety can also participate in coordination with metal ions, affecting enzymatic functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.

    N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)urea: Contains a urea moiety instead of an oxalamide.

Uniqueness

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of both a furan ring and a trifluoroethyl group, which confer distinct chemical and biological properties. Its oxalamide moiety also provides additional sites for interaction with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4/c1-6-2-3-8(20-6)7(17)4-15-9(18)10(19)16-5-11(12,13)14/h2-3,7,17H,4-5H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVOQRPTHIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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